-](/img/structure/B12860689.png)
Methanone, [3,5-bis(chloromethyl)-2,4,6-trimethylphenyl](diphenylphosphinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- is a complex organic compound with the molecular formula C24H23Cl2O2P It is characterized by the presence of chloromethyl and trimethylphenyl groups attached to a diphenylphosphinyl methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of acidic catalysts such as zinc chloride (ZnCl2) to facilitate the chloromethylation process . The reaction is carried out under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using formaldehyde and hydrochloric acid in the presence of a catalyst. The process is optimized to maximize yield and minimize the formation of by-products. The final product is purified through crystallization or distillation techniques to achieve the required purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of the diphenylphosphinyl group allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.
Aplicaciones Científicas De Investigación
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- involves its interaction with molecular targets through its chloromethyl and diphenylphosphinyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of enzyme activity and protein function.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, bis(2-hydroxy-4-methoxyphenyl)-: Another methanone derivative with hydroxyl and methoxy groups.
Di(1H-tetrazol-5-yl)methanone oxime:
5,5′-(Hydrazonomethylene)bis(1H-tetrazole): A compound with similar energetic properties.
Uniqueness
Methanone, 3,5-bis(chloromethyl)-2,4,6-trimethylphenyl- is unique due to its combination of chloromethyl and diphenylphosphinyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C24H23Cl2O2P |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
[3,5-bis(chloromethyl)-2,4,6-trimethylphenyl]-diphenylphosphorylmethanone |
InChI |
InChI=1S/C24H23Cl2O2P/c1-16-21(14-25)17(2)23(18(3)22(16)15-26)24(27)29(28,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13H,14-15H2,1-3H3 |
Clave InChI |
CBFDSKXPEIGVNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CCl)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
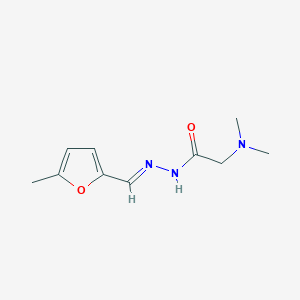
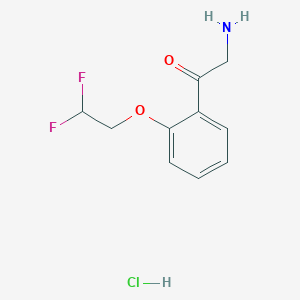
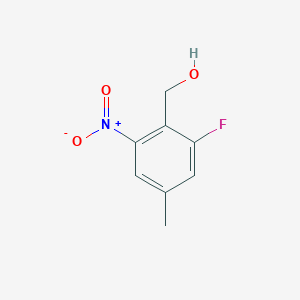
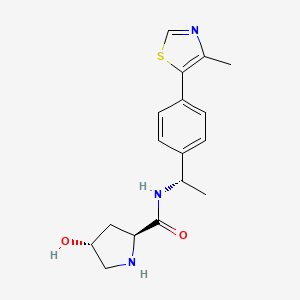
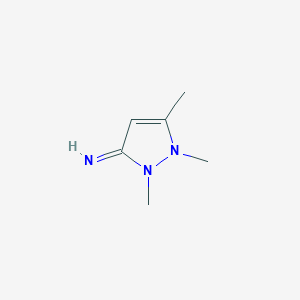
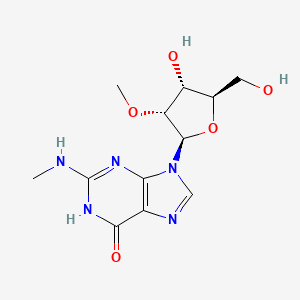
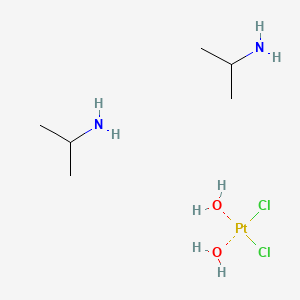
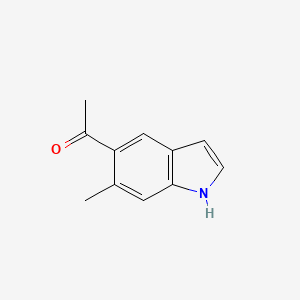
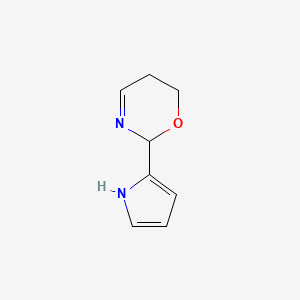
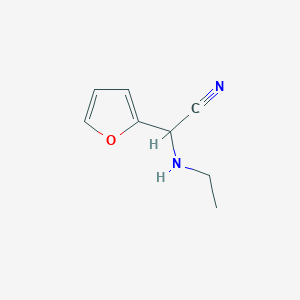
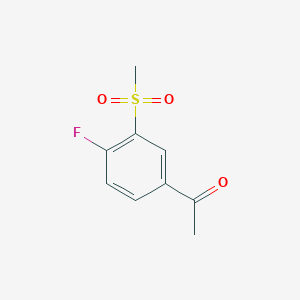
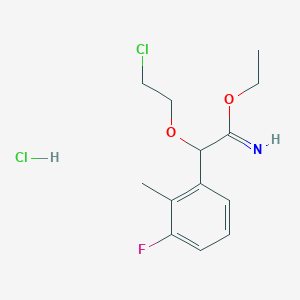
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
